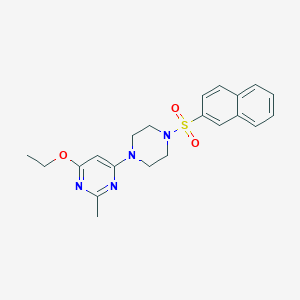![molecular formula C17H17FN2O2S B2758494 1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-91-9](/img/structure/B2758494.png)
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthesis and Chemical Properties
Benzimidazole derivatives, including those with fluorobenzyl and isopropylsulfonyl groups, are synthesized through multi-step chemical reactions, showcasing their versatility in organic synthesis. For example, the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole involved cyclization, N-alkylation, hydrolyzation, and chlorination processes, highlighting the intricate chemistry behind creating such compounds (Huang Jin-qing, 2009). Additionally, the use of fluoroform as a source of difluorocarbene for synthesizing N-CF2H heterocycles, including benzimidazole derivatives, demonstrates the innovative approaches in developing fluorinated organic compounds with potential applications in medicinal chemistry (Charles S. Thomoson, Linhua Wang, W. R. Dolbier, 2014).
Medicinal Chemistry and Biological Activities
Benzimidazole derivatives exhibit a wide range of biological activities. For instance, a study on the synthesis and study of α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing triazole, thiadiazole, oxadiazole, and morpholine rings revealed that these compounds showed significant bioactivities. This includes very good ABTS scavenging activities and notable DPPH scavenging activity, indicating their potential as antioxidant agents (E. Menteşe, S. Ülker, B. Kahveci, 2015). Another research focused on the antiviral activity of benzyl-substituted imidazo[1,5-a]-1,3,5-triazine derivatives against ortho- and paramyxoviruses, demonstrating the therapeutic potential of benzimidazole derivatives in treating viral infections (B. Golankiewicz, P. Januszczyk, S. Ikeda, J. Balzarini, E. De Clercq, 1995).
Mechanism of Action
Target of Action
The primary target of this compound is the proton pump (H+, K±ATPase) . This enzyme is responsible for the final step in the production of gastric acid in the stomach, making it a key player in the regulation of acid levels.
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It works by competitively inhibiting the function of the proton pump. It is a reversible antagonist, meaning it can bind and unbind from the proton pump, allowing for control over the duration and intensity of its effects .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion. This affects the biochemical pathway of gastric acid production, leading to a decrease in the acidity of the stomach. The downstream effects can include relief from conditions caused by excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD) .
Result of Action
The result of the compound’s action is a potent inhibition of gastric acid secretion. This can provide relief from acid-related conditions by reducing the acidity of the stomach. Its maximum efficacy is reported to be more potent and its duration of action much longer than those of traditional proton pump inhibitors (PPIs) .
properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-12(2)23(21,22)17-19-15-9-5-6-10-16(15)20(17)11-13-7-3-4-8-14(13)18/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANOKVINALXQIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

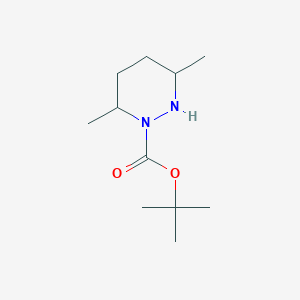
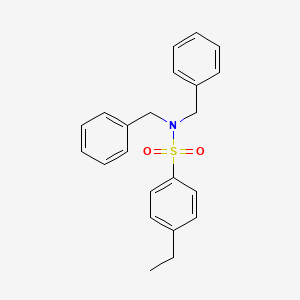

![3-phenyl-2-{[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]methyl}-3H-imidazo[4,5-b]pyridine](/img/structure/B2758418.png)
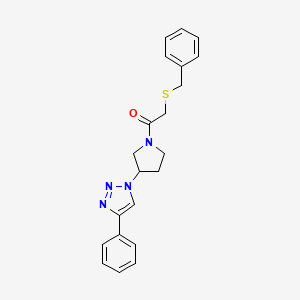

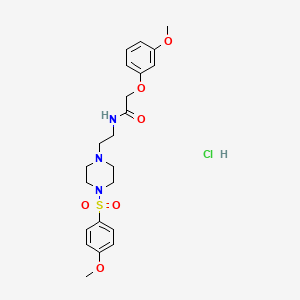
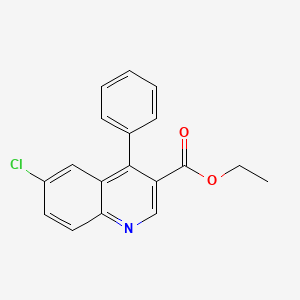
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2758429.png)


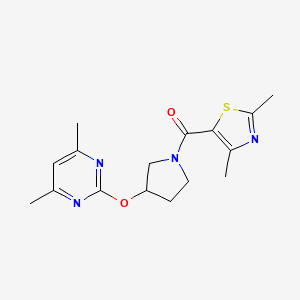
![Tert-butyl 2-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2758433.png)
